

M-1211: Discovery, Synthesis, and Preclinical Profile of a Novel Kinase Inhibitor

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Compound of Interest		
Compound Name:	M-1211	
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A Technical Whitepaper for Drug Development Professionals

Abstract

This document details the discovery and synthesis of **M-1211**, a potent and selective inhibitor of a novel kinase target implicated in aggressive solid tumors. We describe the high-throughput screening campaign that identified the initial hit, the subsequent lead optimization process guided by structure-activity relationships (SAR), and the development of a scalable synthetic route. This whitepaper includes comprehensive preclinical data, detailed experimental protocols, and visualizations of key pathways and processes to provide a thorough technical overview for researchers and scientists in the field of oncology drug development.

Discovery of M-1211 Target Identification and Validation

The discovery of **M-1211** was initiated by the identification of a previously uncharacterized serine/threonine kinase, provisionally named "Tumor-Associated Kinase 1" (TAK1), as a critical driver of tumor progression in non-small cell lung cancer (NSCLC) and pancreatic cancer. A genome-wide CRISPR screen in patient-derived xenograft (PDX) models identified TAK1 as a synthetic lethal target in cancers harboring KRAS mutations. Subsequent validation studies demonstrated that siRNA-mediated knockdown of TAK1 resulted in potent induction of apoptosis in KRAS-mutant cancer cell lines, with minimal effect on wild-type cells.



High-Throughput Screening (HTS)

A robust biochemical assay was developed to identify inhibitors of TAK1. A library of over 500,000 diverse, drug-like small molecules was screened using a time-resolved fluorescence energy transfer (TR-FRET) assay. This screen identified a promising hit compound, "Hit-A," with a pyrazole core, which demonstrated modest but reproducible inhibitory activity against TAK1.

Hit-to-Lead Optimization

"Hit-A" was selected for a lead optimization campaign to improve its potency, selectivity, and pharmacokinetic properties. A systematic exploration of the structure-activity relationships (SAR) around the pyrazole core was undertaken. Key modifications included the installation of a trifluoromethyl group to enhance metabolic stability and the addition of a morpholine moiety to improve solubility and cell permeability. This iterative process of chemical synthesis and biological testing led to the identification of **M-1211**, a compound with significantly improved potency and drug-like properties.

Synthesis of M-1211

A scalable, five-step synthetic route was developed for the preparation of **M-1211**. The synthesis commences with commercially available starting materials and proceeds through a series of robust and well-characterized chemical transformations.

Preclinical Profile of M-1211 In Vitro Pharmacology

M-1211 is a potent inhibitor of TAK1 with excellent selectivity against a panel of over 300 human kinases. It demonstrates potent anti-proliferative activity in a panel of KRAS-mutant cancer cell lines.

Table 1: In Vitro Potency and Selectivity of M-1211



Target	IC50 (nM)
TAK1	5.2
Kinase A	>10,000
Kinase B	8,750
Kinase C	>10,000

Table 2: Cellular Activity of M-1211 in Cancer Cell Lines

Cell Line	Cancer Type	KRAS Status	EC50 (nM)
A549	NSCLC	G12S	25
HCT116	Colon	G13D	42
MIA PaCa-2	Pancreatic	G12C	38
MCF7	Breast	Wild-Type	>5,000

Pharmacokinetics

The pharmacokinetic properties of **M-1211** were evaluated in male Sprague-Dawley rats. The compound exhibited favorable oral bioavailability and a moderate half-life.

Table 3: Pharmacokinetic Parameters of M-1211 in Rats (10 mg/kg oral dose)

Parameter	Value
Tmax (h)	1.5
Cmax (ng/mL)	850
AUC (0-inf) (ng*h/mL)	4250
Half-life (h)	4.2
Bioavailability (%)	35



Experimental Protocols TAK1 TR-FRET Assay

- Recombinant human TAK1 enzyme, a biotinylated peptide substrate, and a europiumlabeled anti-phospho-serine antibody are combined in an assay buffer.
- M-1211 or control compounds are added in a 10-point, 3-fold serial dilution.
- The reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for 60 minutes at room temperature.
- The TR-FRET signal is read on a suitable plate reader.
- IC50 values are calculated from the resulting dose-response curves.

Cell Proliferation Assay (MTS)

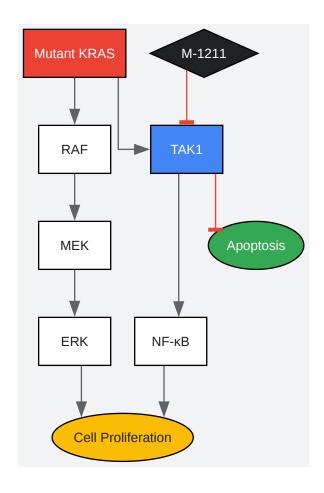
- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- M-1211 is added in a 10-point, 3-fold serial dilution.
- Cells are incubated with the compound for 72 hours.
- MTS reagent is added to each well, and the plates are incubated for 2-4 hours.
- The absorbance at 490 nm is measured using a plate reader.
- EC50 values are determined from the dose-response curves.

Synthesis of M-1211

A detailed, step-by-step synthetic protocol is available in the appendix.

Visualizations

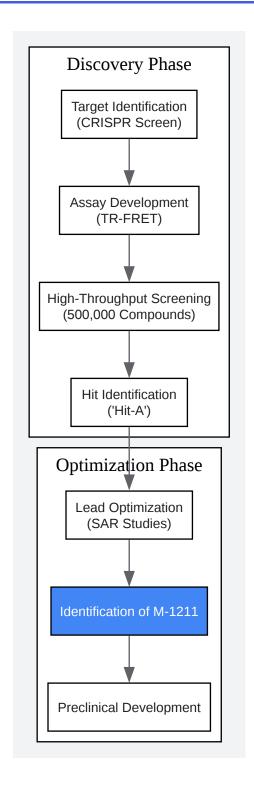




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Caption: The TAK1 Signaling Pathway in KRAS-Mutant Cancers.





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Caption: The Discovery and Optimization Workflow for M-1211.





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Caption: The Multi-Step Synthesis of **M-1211**.

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